molecular formula C19H17N7O3 B14927412 N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927412
M. Wt: 391.4 g/mol
InChI Key: HCZGFGYPWMZKPR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes an ethylphenyl group, a methyl-nitro-pyrazolyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethylphenyl and methyl-nitro-pyrazolyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethylphenyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of new compounds with different functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitro-pyrazole derivatives: Compounds with a nitro-pyrazole group may have similar reactivity and applications but differ in their overall structure and function.

    Ethylphenyl derivatives: These compounds contain an ethylphenyl group and may exhibit similar chemical behavior but differ in their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17N7O3/c1-3-12-4-6-13(7-5-12)20-19(27)15-10-17-21-14(8-9-25(17)22-15)18-16(26(28)29)11-24(2)23-18/h4-11H,3H2,1-2H3,(H,20,27)

InChI Key

HCZGFGYPWMZKPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN3C=CC(=NC3=C2)C4=NN(C=C4[N+](=O)[O-])C

Origin of Product

United States

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